molecular formula C15H16FNO3S B4923569 4-ethoxy-N-(2-fluorobenzyl)benzenesulfonamide

4-ethoxy-N-(2-fluorobenzyl)benzenesulfonamide

Cat. No. B4923569
M. Wt: 309.4 g/mol
InChI Key: GQDYSZIWTZRWQI-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-fluorobenzyl)benzenesulfonamide is a chemical compound belonging to the sulfonamide group, which is widely studied for its diverse chemical and physical properties. Sulfonamides are known for their importance in medicinal chemistry, materials science, and catalysis.

Synthesis Analysis

Sulfonamides are typically synthesized through the sulfonylation of amines. The synthesis of 4-ethoxy-N-(2-fluorobenzyl)benzenesulfonamide likely involves the reaction of 2-fluorobenzylamine with an ethoxybenzenesulfonyl chloride in the presence of a base. This method parallels the synthesis approaches reported for related sulfonamides where sulfonyl chlorides react with amines under basic conditions to form sulfonamide bonds (Carlsen, 1998).

Molecular Structure Analysis

The molecular structure of sulfonamides, including potential candidates like 4-ethoxy-N-(2-fluorobenzyl)benzenesulfonamide, can be analyzed using X-ray crystallography and spectroscopic methods such as FT-IR, NMR, and mass spectrometry. These techniques allow for the determination of the molecular geometry, bond lengths, and angles, providing insights into the compound's three-dimensional conformation. Studies on similar sulfonamides have demonstrated the utility of these methods in characterizing their structural attributes (Sreenivasa et al., 2014).

properties

IUPAC Name

4-ethoxy-N-[(2-fluorophenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S/c1-2-20-13-7-9-14(10-8-13)21(18,19)17-11-12-5-3-4-6-15(12)16/h3-10,17H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDYSZIWTZRWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(2-fluorobenzyl)benzenesulfonamide

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